4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
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Overview
Description
4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is a complex organic compound with the molecular formula C22H15NO5. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dioxo group, and an isoindolinecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as cyclization and esterification, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, resulting in dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate: shares structural similarities with other isoindoline derivatives, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
4-Methoxyphenyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is a synthetic organic compound with the molecular formula C22H15NO5. Its unique structure, characterized by a methoxyphenyl group and a dioxo isoindolinecarboxylate moiety, suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C22H15NO5
- Molar Mass : 373.3582 g/mol
- CAS Number : 500015-56-5
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or modulation of biological pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted, which may contribute to its biological effects. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against Gram-positive bacteria | |
Enzyme Inhibition | Inhibits specific kinases |
Case Study: Anticancer Activity
In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01). The study utilized flow cytometry to assess apoptosis rates, revealing that the compound effectively triggers programmed cell death through mitochondrial pathways.
Case Study: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting promising potential for further development as an antimicrobial agent.
Properties
IUPAC Name |
(4-methoxyphenyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c1-27-16-8-10-17(11-9-16)28-22(26)14-7-12-18-19(13-14)21(25)23(20(18)24)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSMIXADJGALV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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